9-Hexylcarbazole
Overview
Description
9-Hexylcarbazole is an organic compound with the chemical formula C18H21N. It is a derivative of carbazole, where a hexyl group is attached to the nitrogen atom. Carbazole derivatives, including this compound, are known for their applications in various technologically important areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hexylcarbazole can be achieved through several methods. One common approach involves the alkylation of carbazole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-Hexylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: It can undergo substitution reactions at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or iodine in the presence of a catalyst such as palladium can facilitate substitution reactions.
Major Products Formed
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
9-Hexylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials for OLEDs, OPVs, and DSSCs due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 9-Hexylcarbazole involves its interaction with molecular targets and pathways. In electronic applications, it acts as an electron-donating material, facilitating charge transport in devices like OLEDs and OPVs. In biological systems, its mechanism may involve binding to specific proteins or enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 9-Hexyl-9H-carbazole
- 9-Hexyl-N 2,N 2,N 7,N 7-tetraphenyl-carbazole-2,7-diamine
- 9′-Hexyl-9′H-9,2′:7′,9″-tercarbazole
Uniqueness
9-Hexylcarbazole is unique due to its specific electronic properties and structural features. The presence of the hexyl group enhances its solubility and processability, making it suitable for various applications in electronic and optoelectronic devices .
Properties
IUPAC Name |
9-hexylcarbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-3-4-9-14-19-17-12-7-5-10-15(17)16-11-6-8-13-18(16)19/h5-8,10-13H,2-4,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFBKCOHURJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399600 | |
Record name | 9-hexylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4041-21-8 | |
Record name | 9-hexylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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